molecular formula C7H12O3 B141167 5-Methoxy-2-methyloxolane-3-carbaldehyde CAS No. 126810-41-1

5-Methoxy-2-methyloxolane-3-carbaldehyde

Cat. No.: B141167
CAS No.: 126810-41-1
M. Wt: 144.17 g/mol
InChI Key: HWTOMCWXNNJTIY-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyloxolane-3-carbaldehyde is a cyclic ether derivative with a five-membered oxolane (tetrahydrofuran) ring. Its structure features a methoxy group at position 5, a methyl group at position 2, and an aldehyde functional group at position 3. The compound’s IUPAC name reflects its substitution pattern, and its stereochemistry (if resolved) would influence its physicochemical properties and reactivity.

Properties

CAS No.

126810-41-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-methoxy-2-methyloxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3

InChI Key

HWTOMCWXNNJTIY-UHFFFAOYSA-N

SMILES

CC1C(CC(O1)OC)C=O

Canonical SMILES

CC1C(CC(O1)OC)C=O

Synonyms

3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 5-Methoxy-2-methyloxolane-3-carbaldehyde with structurally or functionally related compounds, focusing on key differences in structure, reactivity, and properties.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of this compound and Related Compounds

Compound Name Core Structure Substituents Functional Groups Key Features
This compound Oxolane (tetrahydrofuran) 5-OCH₃, 2-CH₃, 3-CHO Aldehyde, ether, methyl, methoxy Polar aldehyde; ether oxygen
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) Pyrrolidone (lactam) 1-CH₃, 3-COOH Carboxylic acid, ketone, methyl Highly polar; acidic proton
2-Methyltetrahydrofuran-3-carbaldehyde Oxolane 2-CH₃, 3-CHO Aldehyde, methyl Lacks methoxy group
5-Ethoxy-2-methyloxolane-3-carbaldehyde Oxolane 5-OCH₂CH₃, 2-CH₃, 3-CHO Aldehyde, ethoxy, methyl Increased lipophilicity

Key Observations :

  • Ring Heteroatom and Functional Groups : The oxolane ring in the target compound contains an oxygen atom, whereas pyrrolidone derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) feature a nitrogen atom in a lactam structure. The aldehyde group in the target compound is more electrophilic and reactive toward nucleophiles compared to the carboxylic acid in the pyrrolidone derivative, which is acidic and participates in salt formation .
  • In contrast, the methyl group in 2-methyltetrahydrofuran-3-carbaldehyde lacks such electronic effects.
  • Lipophilicity : Replacing methoxy with ethoxy (as in 5-ethoxy-2-methyloxolane-3-carbaldehyde) increases hydrophobicity, which could influence solubility and membrane permeability in biological systems.

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